4-butyl-8-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
4-BUTYL-8-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-8-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE can be achieved through a multi-step process involving the following key steps:
Formation of the chromen-2-one core: This can be done via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the butyl and methyl groups: Alkylation reactions can be employed to introduce the butyl and methyl groups at the 4 and 8 positions, respectively.
Attachment of the trifluoromethylphenylmethoxy group: This step involves the nucleophilic substitution reaction where the chromen-2-one core is reacted with a trifluoromethylphenylmethoxy halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-8-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
4-BUTYL-8-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BUTYL-8-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound could affect various signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-BUTYL-8-METHYL-7-METHOXY-2H-CHROMEN-2-ONE: Lacks the trifluoromethylphenyl group, which may result in different biological activities.
4-BUTYL-8-METHYL-7-{[3-(METHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its properties.
Uniqueness
The presence of the trifluoromethylphenylmethoxy group in 4-BUTYL-8-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity.
Properties
Molecular Formula |
C22H21F3O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-butyl-8-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C22H21F3O3/c1-3-4-7-16-12-20(26)28-21-14(2)19(10-9-18(16)21)27-13-15-6-5-8-17(11-15)22(23,24)25/h5-6,8-12H,3-4,7,13H2,1-2H3 |
InChI Key |
MJCKEYNIZGBEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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